7-Aminothieno[3,2-D]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the desired thienopyrimidine core . Another approach includes the use of 2-aminothiophene-3-carbonitrile, which undergoes cyclization with formamide in the presence of a catalyst such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidin-4(3H)-one: Another member of the thienopyrimidine family with similar biological activities.
Pyrrolo[2,3-D]pyrimidin-4(3H)-one: A structurally related compound with notable anticancer properties.
Quinazolin-4(3H)-one: Known for its diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one stands out due to its unique fused ring system and the presence of an amino group, which enhances its reactivity and potential for derivatization. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable candidate for further research and development .
Properties
Molecular Formula |
C6H5N3OS |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
7-amino-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,7H2,(H,8,9,10) |
InChI Key |
QJVVOPXHWFEQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.